

physicochemical properties of propisochlor

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Compound of Interest

Compound Name: *Propisochlor*

Cat. No.: *B166880*

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An In-depth Technical Guide on the Physicochemical Properties of **Propisochlor**

Introduction

Propisochlor is a selective, pre-emergence herbicide belonging to the chloroacetanilide class of chemicals.^{[1][2]} It is primarily utilized for the control of annual grasses and certain broadleaf weeds in a variety of agricultural crops, including corn, soybeans, and cotton.^{[2][3]} Its mode of action involves the inhibition of very-long-chain fatty acid (VLCFA) synthesis, which disrupts cell division and ultimately prevents weed germination and growth.^{[3][4]} This technical guide provides a comprehensive overview of the core physicochemical properties of **propisochlor**, intended for researchers, scientists, and professionals in drug and pesticide development.

Chemical Identity

Propisochlor is identified by several names and chemical codes, which are crucial for regulatory and research purposes.

Identifier	Value	Source
IUPAC Name	2-chloro-N-(2-ethyl-6-methylphenyl)-N-[(propan-2-yloxy)methyl]acetamide	[1] [5]
CAS Name	2-chloro-N-(2-ethyl-6-methylphenyl)-N-((1-methylethoxy)methyl)acetamide	[1]
CAS Number	86763-47-5	[1] [2] [3] [5] [6] [7] [8]
Molecular Formula	C ₁₅ H ₂₂ ClNO ₂	[1] [2] [3] [5] [6] [7] [8]
Molecular Weight	283.79 g/mol	[2] [5] [6] [7] [8]
Canonical SMILES	CCC1=CC=CC(=C1N(COC(C)C)C(=O)CC)C	[1] [5]
InChI Key	KZNDFYDURHAESM-UHFFFAOYSA-N	[1] [5]
Synonyms	Proponit, Propizochlor, 2-Chloro-2'-ethyl-6'-methyl-N-(isopropoxymethyl)acetanilide	[5] [7] [8] [9]

Physicochemical Properties

The efficacy, environmental fate, and toxicological profile of **propisochlor** are dictated by its physicochemical properties. These properties are summarized in the table below.

Property	Value	Conditions	Source
Physical State	Amber-colored viscous liquid; Colorless oily liquid	Ambient	[3][6]
Melting Point	21.6 °C	-	[2][9][10]
Boiling Point	>243 °C	-	[9]
	277 °C	-	[1]
399.34 °C	Estimated at 760 mm Hg	-	[10]
Density	1.0966 g/mL	-	[1]
	1.097 g/cm³	-	[2]
Water Solubility	90.8 mg/L	20 °C, pH 7	[1]
	184 mg/L	20 °C	[3]
	184 mg/L	25 °C	[2][10]
Vapor Pressure	3.1 mPa (3.00e-05 mmHg)	20 °C	[1][9]
	1.1 x 10⁻³ Pa	20 °C	[3]
Octanol-Water Partition Coefficient (log P)	3.3	pH 7, 20 °C	[1]
	3.5	-	[10]
	3.9	Computed	[5]
Dissociation Constant (pKa)	No data available	-	[1]
Flash Point	195.3 °C	Estimated, TCC	[9][10]

Experimental Protocols

Standardized methodologies are employed to determine the physicochemical properties of chemical substances like **propisochlor**. While specific experimental reports for **propisochlor** are not publicly detailed, the following represents the standard protocols that would be used.

Determination of Octanol-Water Partition Coefficient (log P)

The octanol-water partition coefficient (Kow or Pow) is a critical parameter for predicting the environmental distribution and bioaccumulation potential of a substance.[11][12]

Principle: This method determines the ratio of a chemical's concentration in a two-phase system of n-octanol and water at equilibrium.[11] The logarithm of this ratio is the log P value.

Methodology (Shake-Flask Method - OECD Guideline 107):

- **Preparation:** A stock solution of **propisochlor** is prepared in n-octanol. The n-octanol and water used must be mutually saturated prior to the experiment.
- **Partitioning:** A small volume of the n-octanol stock solution is added to a larger volume of water in a vessel, or a solution of **propisochlor** in water is mixed with n-octanol. The vessel is securely sealed.
- **Equilibration:** The vessel is agitated (shaken) at a constant temperature (e.g., 20-25 °C) for a sufficient period to allow equilibrium to be reached. Centrifugation is then used to separate the two phases (n-octanol and water).
- **Analysis:** The concentration of **propisochlor** in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
- **Calculation:** The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase (Co) to the concentration in the aqueous phase (Cw). The final value is expressed as its base-10 logarithm (log P).

Determination of Water Solubility

Principle: This method measures the saturation concentration of a substance in water at a given temperature.

Methodology (Column Elution Method - OECD Guideline 105):

- Preparation: A solid support material (e.g., glass beads, silica gel) is coated with an excess of **propisochlor**. This material is then packed into a column.
- Equilibration: Water is pumped through the column at a slow, constant flow rate and at a constant temperature. This allows the water to become saturated with **propisochlor**.
- Analysis: The eluate is collected in fractions. The concentration of **propisochlor** in each fraction is measured using an appropriate analytical method (e.g., HPLC-UV).
- Determination: The solubility is determined from the plateau of the concentration curve, where consecutive fractions show a constant concentration of **propisochlor**.

Logical and Experimental Workflows

Mode of Action

Propisochlor's herbicidal activity stems from its ability to inhibit the synthesis of very-long-chain fatty acids (VLCFAs) in susceptible plants. This disruption is a key pathway leading to the death of the weed.

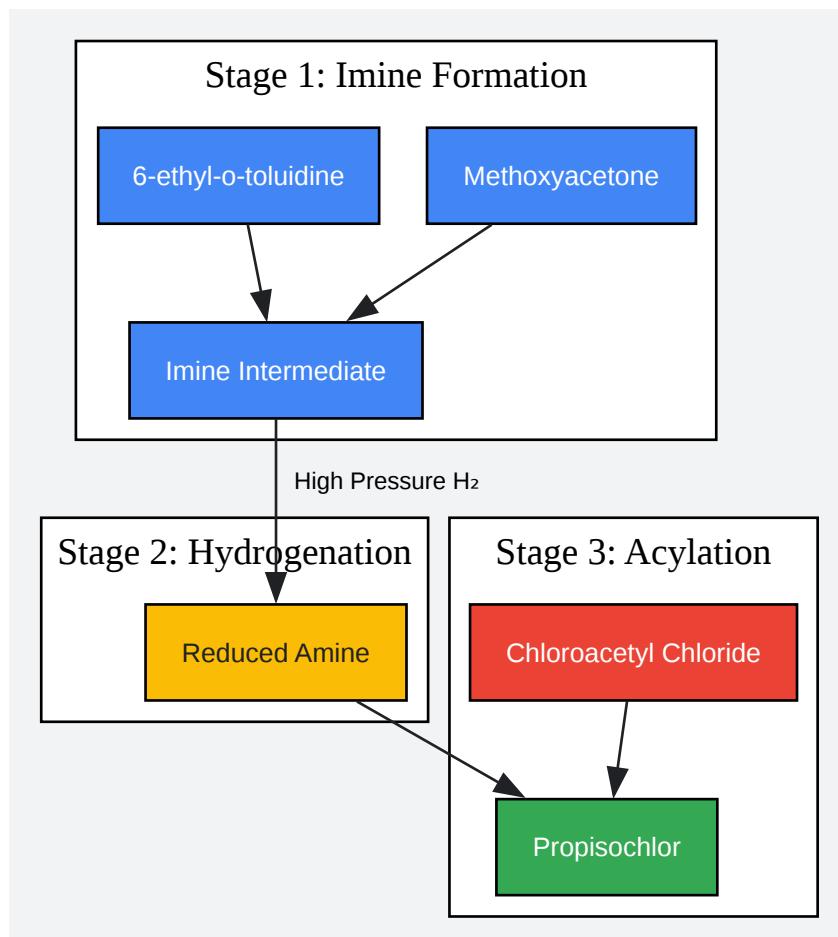


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Caption: Mode of action pathway for **propisochlor**.

Commercial Synthesis Workflow

The commercial synthesis of **propisochlor** is a multi-stage process involving the formation of key intermediates.^[1]



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Caption: Commercial synthesis workflow of **propisochlor**.

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